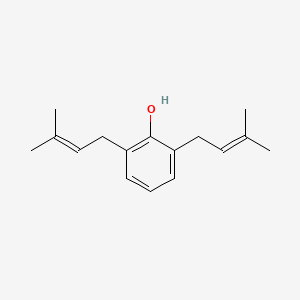
2,6-Bis(3-methylbut-2-en-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(3-methylbut-2-en-1-yl)phenol is a phenolic compound characterized by the presence of two 3-methylbut-2-en-1-yl groups attached to the 2 and 6 positions of a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(3-methylbut-2-en-1-yl)phenol typically involves the prenylation of phenolic compounds. One common method is the reaction of phenol with prenyl bromide in the presence of a base such as potassium carbonate in acetone, followed by purification through recrystallization . The reaction conditions often require refluxing the mixture to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(3-methylbut-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2,6-Bis(3-methylbut-2-en-1-yl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,6-Bis(3-methylbut-2-en-1-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. Prenylation enhances its lipophilicity, facilitating membrane interactions and cellular uptake .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Similar structure with tert-butyl groups instead of prenyl groups.
Mangostin: Contains similar prenyl groups but with a different core structure.
Phenol, 2,4-bis(3-methylbut-2-en-1-yl): Similar structure with additional prenylation at the 4 position.
Uniqueness
2,6-Bis(3-methylbut-2-en-1-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual prenylation enhances its lipophilicity and potential for membrane interactions, distinguishing it from other phenolic compounds.
Properties
CAS No. |
56850-70-5 |
|---|---|
Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
2,6-bis(3-methylbut-2-enyl)phenol |
InChI |
InChI=1S/C16H22O/c1-12(2)8-10-14-6-5-7-15(16(14)17)11-9-13(3)4/h5-9,17H,10-11H2,1-4H3 |
InChI Key |
YGRKFKPAUSKKSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C(=CC=C1)CC=C(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















